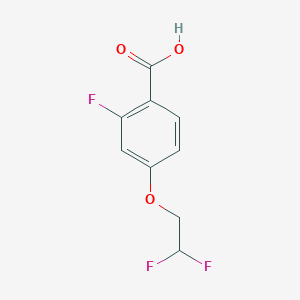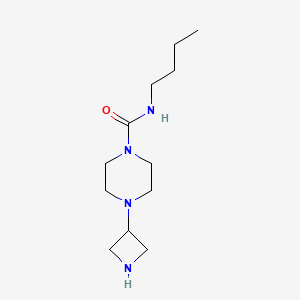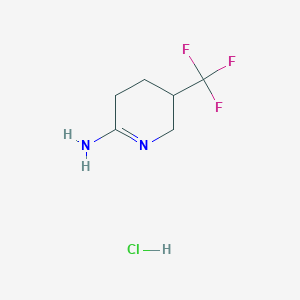
2-Imino-5-(trifluoromethyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(trifluoromethyl)piperidin-2-imine hydrochloride is a chemical compound with the molecular formula C6H10ClF3N2 and a molecular weight of 202.61 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research applications. It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further modified by an imine group and hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)piperidin-2-imine hydrochloride typically involves the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the piperidine ring. The resulting intermediate is then treated with an appropriate reagent to form the imine group, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 5-(trifluoromethyl)piperidin-2-imine hydrochloride may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-(trifluoromethyl)piperidin-2-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5-(trifluoromethyl)piperidin-2-imine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(trifluoromethyl)piperidin-2-imine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Trifluoromethylpiperidine: Similar to 5-(trifluoromethyl)piperidin-2-imine hydrochloride but lacks the imine group.
Piperidin-2-imine: Contains the imine group but lacks the trifluoromethyl group.
Uniqueness
5-(trifluoromethyl)piperidin-2-imine hydrochloride is unique due to the presence of both the trifluoromethyl and imine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the imine group allows for specific interactions with biological targets, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C6H10ClF3N2 |
|---|---|
Poids moléculaire |
202.60 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C6H9F3N2.ClH/c7-6(8,9)4-1-2-5(10)11-3-4;/h4H,1-3H2,(H2,10,11);1H |
Clé InChI |
ADGHRMBFXZIAJC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NCC1C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


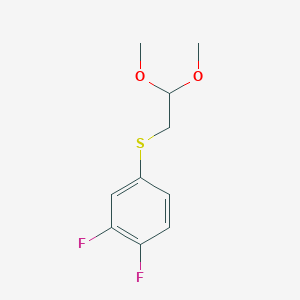
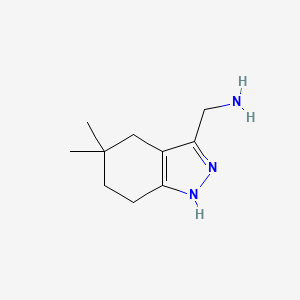
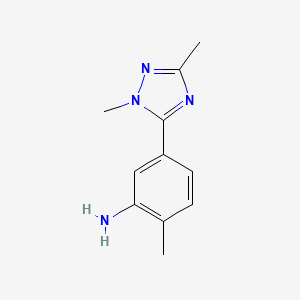
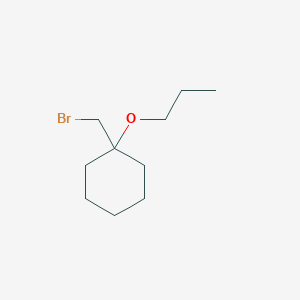
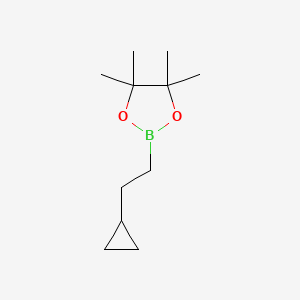
![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
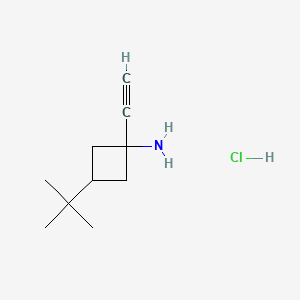
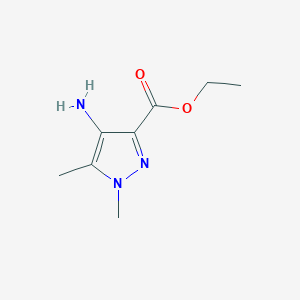
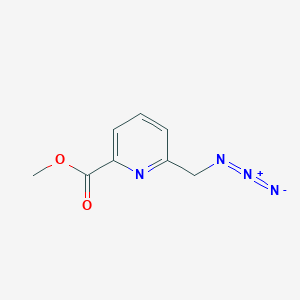
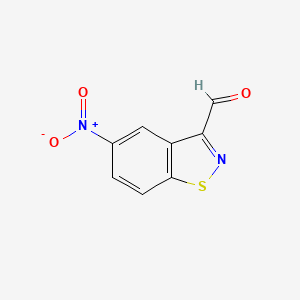
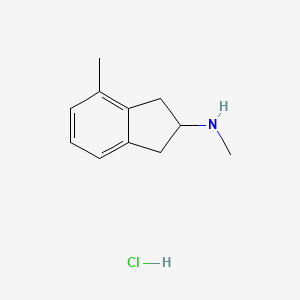
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)
